1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene
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Overview
Description
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene is a sulfur-containing organic compound. It is characterized by the presence of chlorophenyl groups and sulfonyl linkages, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene typically involves the chlorination of phenol in polar solvents to yield the 4-chloro derivative . This compound can also be synthesized through the reaction of 4-chlorophenyl methyl sulfone with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes and subsequent reactions to introduce the sulfonyl groups. These methods are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted chlorophenyl derivatives .
Scientific Research Applications
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of rigid and temperature-resistant polymers such as polysulfones.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene involves its interaction with molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, affecting their function and activity . The chlorophenyl groups may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: This compound has similar structural features but lacks the additional sulfonyl linkages.
Bis(4-chlorophenyl) sulfone: Another similar compound used in the synthesis of polysulfones.
4,4’-Dichlorodiphenyl sulfone: Shares the chlorophenyl and sulfonyl groups but differs in the overall structure.
Uniqueness
1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene is unique due to its multiple sulfonyl linkages and chlorophenyl groups, which provide distinct chemical and physical properties. These features make it a versatile compound in various applications .
Properties
CAS No. |
70258-86-5 |
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Molecular Formula |
C24H16Cl2O2S3 |
Molecular Weight |
503.5g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[4-(4-chlorophenyl)sulfanylphenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O2S3/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
InChI Key |
RFGOTNXEOWRRPF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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